4,5-dihydro-1H-imidazol-2-yl-(1-hydroxybutyl)-[[2-(4-methoxyphenyl)-1H-indol-3-yl]methyl]azanium;iodide
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Overview
Description
4,5-dihydro-1H-imidazol-2-yl-(1-hydroxybutyl)-[[2-(4-methoxyphenyl)-1H-indol-3-yl]methyl]azanium;iodide is a complex organic compound that features a unique combination of imidazole and indole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dihydro-1H-imidazol-2-yl-(1-hydroxybutyl)-[[2-(4-methoxyphenyl)-1H-indol-3-yl]methyl]azanium;iodide typically involves multi-step organic reactions. One common approach is the cyclization of amido-nitriles to form the imidazole ring . This reaction can be catalyzed by nickel and involves proto-demetallation, tautomerization, and dehydrative cyclization . The indole moiety can be introduced through a separate synthetic route, often involving the Fischer indole synthesis.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as erbium triflate can enhance the efficiency of the synthesis . Additionally, the purification of the final product may involve techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4,5-dihydro-1H-imidazol-2-yl-(1-hydroxybutyl)-[[2-(4-methoxyphenyl)-1H-indol-3-yl]methyl]azanium;iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the imidazole and indole rings.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole and indole positions.
Common Reagents and Conditions
Common reagents used in these reactions include tert-butylhydroperoxide (TBHP) for oxidation and nickel catalysts for cyclization reactions . Reaction conditions often involve mild temperatures and the use of solvents such as dichloromethane and ethanol.
Major Products
The major products formed from these reactions include various substituted imidazole and indole derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
4,5-dihydro-1H-imidazol-2-yl-(1-hydroxybutyl)-[[2-(4-methoxyphenyl)-1H-indol-3-yl]methyl]azanium;iodide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Medicine: The compound is investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: It is used in the development of new materials with unique properties, such as enhanced conductivity and stability.
Mechanism of Action
The mechanism of action of 4,5-dihydro-1H-imidazol-2-yl-(1-hydroxybutyl)-[[2-(4-methoxyphenyl)-1H-indol-3-yl]methyl]azanium;iodide involves its interaction with specific molecular targets. The compound can inhibit the activity of enzymes such as acetate synthase, affecting the biosynthesis of branched-chain amino acids and ultimately disrupting protein synthesis . This leads to interference with DNA synthesis and cell division.
Comparison with Similar Compounds
Similar Compounds
4,5-dihydro-1H-imidazol-2-yl)phenylamine: Similar in structure but lacks the indole moiety.
2-(4,5-dihydro-1H-imidazol-2-yl)phenol: Contains a phenol group instead of the indole moiety.
Uniqueness
The uniqueness of 4,5-dihydro-1H-imidazol-2-yl-(1-hydroxybutyl)-[[2-(4-methoxyphenyl)-1H-indol-3-yl]methyl]azanium;iodide lies in its combination of imidazole and indole moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
77587-86-1 |
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Molecular Formula |
C23H29IN4O2 |
Molecular Weight |
520.4 g/mol |
IUPAC Name |
4,5-dihydro-1H-imidazol-2-yl-(1-hydroxybutyl)-[[2-(4-methoxyphenyl)-1H-indol-3-yl]methyl]azanium;iodide |
InChI |
InChI=1S/C23H28N4O2.HI/c1-3-6-21(28)27(23-24-13-14-25-23)15-19-18-7-4-5-8-20(18)26-22(19)16-9-11-17(29-2)12-10-16;/h4-5,7-12,21,26,28H,3,6,13-15H2,1-2H3,(H,24,25);1H |
InChI Key |
GNHRXEMHAXDENU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC([NH+](CC1=C(NC2=CC=CC=C21)C3=CC=C(C=C3)OC)C4=NCCN4)O.[I-] |
Origin of Product |
United States |
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